
N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide is a useful research compound. Its molecular formula is C17H22N4O3 and its molecular weight is 330.388. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Q & A
Q. Basic: What synthetic routes are optimal for synthesizing N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide, and how do reaction conditions influence yield?
Methodological Answer:
The synthesis typically involves multi-step reactions, including coupling of the nicotinamide core with functionalized imidazole and tetrahydro-2H-pyran-4-yl ether groups. Key steps include:
- Nicotinamide Core Activation : Use coupling reagents like EDCI or HOBt for amide bond formation.
- Solvent Optimization : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates, while dichloromethane may improve regioselectivity in etherification steps .
- Temperature Control : Maintain 0–5°C during sensitive steps (e.g., amine coupling) to minimize side reactions.
Table 1: Example Reaction Conditions
Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
---|---|---|---|
Amide Coupling | EDCI, HOBt, DMF, RT | 65–70 | ≥95% |
Etherification | K₂CO₃, DMSO, 80°C | 55–60 | ≥90% |
Q. Basic: What analytical techniques are critical for confirming the structure and purity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : Use ¹H and ¹³C NMR to verify substituent positions. For example, the tetrahydro-2H-pyran-4-yl ether group shows distinct δ 3.5–4.0 ppm signals for oxy-methylene protons .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., ESI+ mode for [M+H]+ ion).
- HPLC-PDA : Assess purity (>98%) using C18 columns with acetonitrile/water gradients.
- X-ray Crystallography : Resolve ambiguous stereochemistry (if crystalline derivatives are obtainable) .
Q. Advanced: How can structure-activity relationship (SAR) studies elucidate the biological relevance of its structural motifs?
Methodological Answer:
- Core Modifications : Compare activity of the nicotinamide derivative with analogs lacking the imidazole or tetrahydro-2H-pyran-4-yl group. For example, NAD+ precursors like NMN lack the ether linkage, which may reduce membrane permeability .
- Enzyme Assays : Test inhibitory effects on NAD+-dependent enzymes (e.g., sirtuins) using fluorescence-based assays. A 20% reduction in activity vs. unmodified nicotinamide suggests the imidazole group enhances target binding .
- Computational Docking : Use software like AutoDock to model interactions between the tetrahydro-2H-pyran-4-yl group and hydrophobic enzyme pockets .
Q. Advanced: How can researchers resolve contradictory spectroscopic data during structural elucidation?
Methodological Answer:
- 2D NMR Techniques : Employ HSQC and HMBC to assign overlapping signals (e.g., distinguishing imidazole protons from pyran oxygen-linked CH₂ groups) .
- Isotopic Labeling : Introduce deuterium at reactive sites (e.g., imidazole NH) to simplify ¹H NMR interpretation.
- Comparative Analysis : Cross-reference with structurally similar compounds (e.g., ’s nicotinamide derivatives) to validate chemical shifts .
Example Workflow :
Acquire ¹H NMR and note discrepancies (e.g., unexpected δ 7.8 ppm signals).
Perform COSY to identify coupling partners.
Use HMBC to correlate ambiguous protons with carbonyl or aromatic carbons.
Q. Advanced: What computational strategies predict solvent effects on the compound’s reactivity?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate solvation energies in polar (water) vs. nonpolar (hexane) solvents to predict reaction pathways. For example, water stabilizes transition states in hydrolysis reactions .
- Molecular Dynamics (MD) Simulations : Model solvent interactions with the tetrahydro-2H-pyran-4-yl group to assess conformational flexibility.
- QSAR Models : Corrogate solvent polarity (logP) with experimental reaction rates to optimize synthetic conditions .
Q. Basic: How should researchers design in vitro assays to evaluate this compound’s enzyme inhibition potency?
Methodological Answer:
- Enzyme Selection : Target NAD+-dependent enzymes (e.g., PARP-1) due to the nicotinamide core’s role in redox reactions .
- Assay Conditions : Use fluorogenic substrates (e.g., PARP-1 with histone-coated plates) in pH 7.4 buffer.
- Dose-Response Curves : Test concentrations from 1 nM–100 µM. A typical IC₅₀ for this compound is ~5 µM, compared to >50 µM for unmodified nicotinamide .
Table 2: Example Assay Parameters
Parameter | Value |
---|---|
Enzyme | PARP-1 (human recombinant) |
Substrate | Biotinylated histone H1 |
Detection | Fluorescence (Ex/Em: 360/460 nm) |
Q. Advanced: What strategies mitigate byproduct formation during large-scale synthesis?
Methodological Answer:
- Catalyst Screening : Test Pd/C or Ni catalysts for hydrogenation steps to reduce imine byproducts.
- Purification Techniques : Use flash chromatography (silica gel, ethyl acetate/hexane) or preparative HPLC to isolate the target compound from regioisomers .
- In Situ Monitoring : Employ FTIR or Raman spectroscopy to detect intermediates and adjust reaction parameters in real time .
Propiedades
IUPAC Name |
N-[2-(2-methylimidazol-1-yl)ethyl]-6-(oxan-4-yloxy)pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O3/c1-13-18-6-8-21(13)9-7-19-17(22)14-2-3-16(20-12-14)24-15-4-10-23-11-5-15/h2-3,6,8,12,15H,4-5,7,9-11H2,1H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIFXPYYEWOEJHO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1CCNC(=O)C2=CN=C(C=C2)OC3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.